molecular formula C14H15BrClNO3 B8219096 Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate

Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate

Cat. No.: B8219096
M. Wt: 360.63 g/mol
InChI Key: IEMNSFZDWWSDIJ-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a benzofuran ring substituted with bromine and chlorine atoms, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate typically involves multiple steps:

    Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 5 and 7 positions, respectively.

    Formation of Carbamate: The brominated and chlorinated benzofuran is then reacted with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzofuran ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of benzofuran-2,3-dione derivatives.

    Reduction Products: Reduction can yield benzofuran derivatives with reduced functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the biological activity of benzofuran derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    Tert-butyl ((5-bromo-2-furyl)methyl)carbamate: Similar structure but lacks the chlorine substituent.

    Tert-butyl ((5-chloro-2-furyl)methyl)carbamate: Similar structure but lacks the bromine substituent.

    Tert-butyl ((5-bromo-7-methylbenzofuran-2-YL)methyl)carbamate: Similar structure but has a methyl group instead of chlorine.

Uniqueness: The presence of both bromine and chlorine atoms on the benzofuran ring in Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate makes it unique compared to its analogs. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-7-chloro-1-benzofuran-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO3/c1-14(2,3)20-13(18)17-7-10-5-8-4-9(15)6-11(16)12(8)19-10/h4-6H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMNSFZDWWSDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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